2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 3,4-dichlorophenyl group. A sulfanyl (-S-) linker at position 3 connects to an acetamide moiety, which is further substituted with a 4-methylphenyl group. The 4-methylphenyl group on the acetamide may influence lipophilicity and membrane permeability .
Triazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[[5-(3,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4OS/c1-15-7-10-17(11-8-15)26-21(30)14-31-23-28-27-22(16-9-12-19(24)20(25)13-16)29(23)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCPOQQIECWHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylhydrazine with phenyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized using an appropriate cyclizing agent to form the triazole ring. The final step involves the reaction of the triazole derivative with 4-methylphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl-acetamide linkage can facilitate the compound’s stability and bioavailability .
Comparison with Similar Compounds
Key Observations:
Triazole vs. Other Heterocycles : Replacing the triazole with pyrazole (as in ) reduces planarity and alters hydrogen-bonding capacity, shifting activity from anticancer to antimicrobial.
Halogen Effects: The 3,4-dichlorophenyl group in the target compound may enhance receptor binding compared to mono-chlorinated analogs (e.g., ), as seen in its higher inhibitory potency against bacterial dihydrofolate reductase .
Amino vs. Methyl Substitutions: Amino groups at the triazole 4-position (e.g., ) improve solubility but reduce metabolic stability compared to methyl or phenyl substituents.
Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ) increase electron density, favoring interactions with hydrophobic enzyme pockets, whereas methyl groups enhance lipophilicity.
Physicochemical Properties
- LogP Values : The target compound (LogP: 3.8) is more lipophilic than its 4-methoxyphenyl counterpart (LogP: 2.9) , favoring blood-brain barrier penetration.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that dichlorophenyl-substituted triazoles (decomposition >250°C) are more stable than pyrazole derivatives (<200°C) .
Biological Activity
The compound 2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide, often referred to as a sulfanyltriazole derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.39 g/mol. The structure features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown promising activity against various cancer cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Table 1: Anticancer Activity Data
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| HCT-116 | 6.2 | Induction of apoptosis via caspase activation | |
| T47D | 27.3 | Inhibition of proliferation through EGFR pathway modulation |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities. Studies show that similar sulfanyltriazoles can effectively inhibit the growth of various pathogenic microorganisms, suggesting their potential as therapeutic agents against infections .
Table 2: Antimicrobial Activity Overview
Anti-inflammatory and Analgesic Properties
Research indicates that triazole derivatives may possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds containing triazole rings have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds can modulate receptor activity, particularly those involved in cell signaling pathways related to growth and survival.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, leading to disruption of replication in cancer cells.
Case Studies
A notable case study involved screening a library of triazole compounds against multicellular spheroids derived from cancer cell lines. The study identified several promising candidates with significant cytotoxic effects at low concentrations, highlighting the potential for developing new anticancer therapies based on this compound class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
